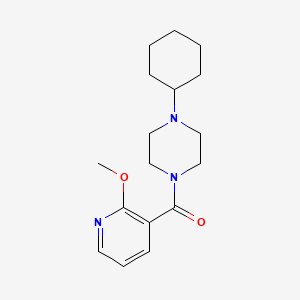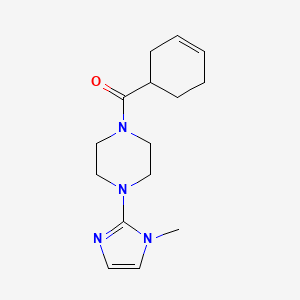
cyclohex-3-en-1-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of reductive amination methods, as seen in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . This method could potentially be adapted for the synthesis of cyclohex-3-en-1-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone by choosing appropriate starting materials and reagents that would introduce the cyclohexene and imidazole moieties.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques would likely be applicable in analyzing the molecular structure of this compound. The presence of different functional groups and rings in the molecule would influence its conformation and the types of intermolecular interactions it could participate in, such as hydrogen bonding.
Chemical Reactions Analysis
The related compounds exhibit biological activities, such as anticancer and antituberculosis effects . These activities suggest that this compound could also be a candidate for biological screening. The presence of a piperazine ring and substituted methanone group could be key functional groups that interact with biological targets.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide some predictions. For instance, the crystallization behavior and the conformation of the piperidine and morpholine rings in a related compound suggest that the cyclohexene and imidazole rings in the compound of interest may also influence its solid-state properties and stability . The compound's solubility, melting point, and stability could be inferred based on the behavior of these analogs.
Applications De Recherche Scientifique
Radioligand Applications in Brain Studies
The study of radioligands like N-(2-(4-(2-Methoxy-phenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl) cyclohexanecarboxamide (WAY-100635), labeled with carbon-11, demonstrates their application in positron emission tomography (PET) for studying 5-HT1A receptors in the human brain. The characterization of metabolites and their kinetics provides crucial insights for developing biomathematical models to interpret brain uptake data, offering a pathway for enhanced signal contrast in PET studies (Osman et al., 1996).
Plasticizer Exposure Assessment
Research on environmental exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the application of analyzing oxidative metabolites in urine as biomarkers for assessing exposure levels. This is critical for understanding the extent of human exposure to environmental contaminants (Silva et al., 2013).
Antagonist Studies for Therapeutic Applications
The exploration of novel antagonists for receptors such as the 5-HT1A receptor antagonist DU 125530 illustrates the research applications in developing therapeutic strategies for treating disorders like anxiety and depression. PET studies with specific radioligands facilitate the assessment of receptor occupancy and drug efficacy in vivo, underscoring the importance of such compounds in clinical drug development (Rabiner et al., 2002).
Environmental and Toxicological Studies
The field evaluation of repellents against insects such as Aedes communis and Simulium venustum demonstrates the application of compounds, including piperidine derivatives, in environmental and toxicological research. These studies contribute to the development of effective repellents, highlighting the diverse applications of chemical compounds in public health and safety (Debboun et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-8-7-16-15(17)19-11-9-18(10-12-19)14(20)13-5-3-2-4-6-13/h2-3,7-8,13H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTQAHPGXXSYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

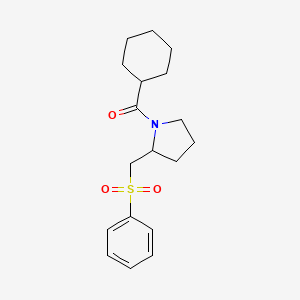
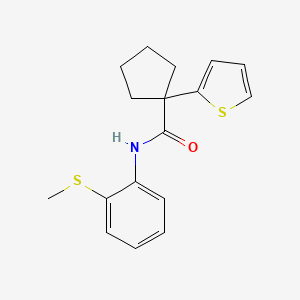
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
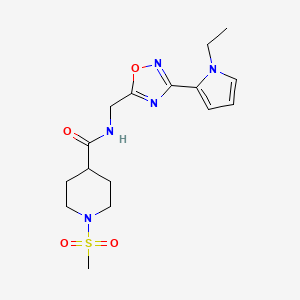
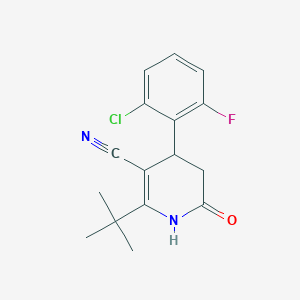
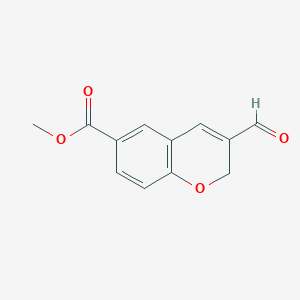
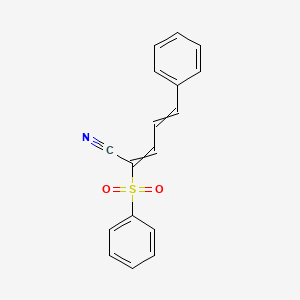
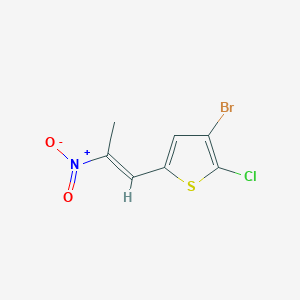
![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)
